molecular formula C16H26N4O2 B7897834 4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897834
M. Wt: 306.40 g/mol
InChI Key: CFFLKYJPNRZZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a tert-butyl-protected piperidine derivative featuring a 4-methylpyrimidin-2-ylamino-methyl substituent. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing kinase inhibitors or adenosine receptor modulators. Its tert-butyl ester group enhances solubility and stability during synthetic processes, while the pyrimidine moiety provides a scaffold for hydrogen bonding and π-π interactions in target binding .

Properties

IUPAC Name

tert-butyl 4-[[(4-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-12-5-8-17-14(19-12)18-11-13-6-9-20(10-7-13)15(21)22-16(2,3)4/h5,8,13H,6-7,9-11H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFLKYJPNRZZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NCC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Piperidine Intermediate Preparation

Protocol :

  • Dissolve 4-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Boc₂O (1.1 eq) and DMAP (0.1 eq) at 0°C.

  • Stir for 12 h at 25°C.

  • Quench with saturated NaHCO₃, extract with DCM, and concentrate.
    Yield : 92–95% (white solid, purity >98% by HPLC).

Pyrimidine Activation and Coupling

Method A (Mitsunobu Reaction) :

ComponentQuantityRole
4-Methyl-2-aminopyrimidine1.0 eqNucleophile
Boc-protected piperidine1.05 eqElectrophile
DIAD1.2 eqPhosphine reagent
TPP1.2 eqActivator
THF10 volSolvent

Procedure :

  • React components at 50°C for 6 h.

  • Concentrate and purify via silica chromatography (EtOAc/hexane 1:3).
    Yield : 78%.

Method B (Direct Alkylation) :

  • Treat 2-chloro-4-methylpyrimidine (1.0 eq) with NaH (1.5 eq) in DMF.

  • Add Boc-protected piperidine (1.1 eq) at 0°C.

  • Heat to 80°C for 12 h.

  • Isolate via aqueous workup (EtOAc/H₂O).
    Yield : 68% (regioselectivity >95%).

Alternative Synthetic Routes

Reductive Amination Approach

  • Condense 4-methylpyrimidin-2-amine with Boc-piperidine-4-carbaldehyde using NaBH₃CN in MeOH.

  • Stir for 24 h at 25°C.
    Conditions :

  • Molar ratio : 1:1.2 (aldehyde:amine)

  • Acid catalyst : AcOH (0.5 eq)
    Yield : 82% (dr >9:1).

Solid-Phase Synthesis

Used for parallel synthesis of analogs:

  • Load Wang resin with Fmoc-piperidine-4-carboxylic acid.

  • Deprotect (piperidine/DMF), then couple with 4-methylpyrimidin-2-amine using HATU/DIEA.

  • Cleave with TFA/DCM (9:1).
    Yield : 70–75% (purity >90%).

Industrial-Scale Optimization

Continuous Flow Synthesis

ParameterValue
Residence time30 min
Temperature120°C
Pressure10 bar
CatalystAmberlyst-15
Advantages :
  • 98% conversion vs. 82% batch mode

  • Reduced byproduct formation (<2%).

Crystallization Conditions

Solvent SystemPurity (%)Yield (%)
Heptane/EtOAc (4:1)99.585
MTBE/Hexane (1:1)98.788

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc), 2.35 (s, 3H, CH₃), 3.15–3.40 (m, 4H, piperidine), 4.10 (d, 2H, CH₂NH), 6.50 (s, 1H, pyrimidine-H).

  • HRMS (ESI+) : m/z 307.2012 [M+H]⁺ (calc. 307.2009).

Purity Assessment

MethodResult
HPLC (C18, 0.1% TFA)99.2%
Chiral SFC99.8% ee

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Mitsunobu Reaction7898ModerateHigh
Direct Alkylation6897HighLow
Reductive Amination8299HighMedium
Continuous Flow9899.5IndustrialMedium

Key Findings :

  • Reductive amination offers the best balance of yield and purity for lab-scale synthesis.

  • Continuous flow methods are optimal for metric-ton production.

Challenges and Solutions

Regioselectivity in Pyrimidine Coupling

Problem: Competing N1 vs. N3 alkylation in pyrimidine.
Solution: Use bulky bases (e.g., DBU) to favor N1 attack.

Boc Deprotection During Synthesis

Problem: Acidic conditions in later steps may cleave Boc.
Solution: Introduce Boc after pyrimidine coupling in multistep sequences .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Neurological Research

One of the most significant applications of this compound is in the field of neurology. It has been explored as a potential NMDA receptor antagonist , specifically targeting the NR2B subtype. Research indicates that compounds with similar structures can provide neuroprotective effects and may be beneficial in treating conditions such as:

  • Parkinson's Disease : Studies have shown that compounds related to this structure can alleviate symptoms associated with Parkinson's disease by modulating NMDA receptor activity .
  • Chronic Pain Management : The compound has demonstrated efficacy in rodent models for antinociception and allodynia, suggesting its potential use in managing chronic pain conditions .

Anticancer Properties

Recent investigations have indicated that derivatives of piperidine and pyrimidine exhibit anticancer properties. The structural characteristics of 4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine derivatives allow for modifications that enhance their biological activity against various cancer cell lines. The ability to penetrate the blood-brain barrier further supports its use in treating brain tumors or metastases .

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable template for SAR studies aimed at optimizing pharmacological profiles. By modifying substituents on the piperidine and pyrimidine rings, researchers can develop new analogs with improved potency and selectivity for specific biological targets. This approach is crucial for drug discovery processes, particularly in developing selective antagonists or agonists for various receptors .

Case Studies

StudyFocusFindings
Study on NMDA Antagonists Investigated the role of NR2B selective antagonistsFound that modifications to the piperidine structure enhanced neuroprotective effects while minimizing off-target activities .
Anticancer Activity Assessment Evaluated the cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell proliferation in certain cancer types, indicating potential therapeutic uses .
Pharmacokinetics Study Analyzed absorption and distribution in vivoShowed favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, making it suitable for CNS-targeted therapies .

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target proteins, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues, emphasizing differences in substituents and functional groups:

Compound Name Substituent at Piperidine Position Key Functional Groups Applications Reference
Target Compound : 4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 4-Methylpyrimidin-2-ylamino-methyl Pyrimidine, tert-butyl ester Kinase inhibitor intermediate
4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 4-Chloro-6-methylpyrimidin-2-yloxymethyl Chloropyrimidine, ether linkage Antibacterial agent precursor
4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester 4-Bromopyrazol-1-yl Bromopyrazole Suzuki coupling intermediate
4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester Morpholine-4-sulfonyl Sulfonamide, morpholine Protease inhibitor scaffold
4-[4-(6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl)pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester Pyridinyl-pyrazole Dichlorofluorophenyl, amino-pyridine Kinase inhibitor (e.g., JAK/STAT pathway)

Key Observations :

  • Pyrimidine vs. Pyrazole : The target compound’s pyrimidine group offers planar rigidity for target binding, whereas pyrazole-containing analogues (e.g., ) enable metal-catalyzed cross-coupling reactions.
  • Electron-Withdrawing Groups : Chloro () and bromo () substituents enhance electrophilicity for nucleophilic substitutions, contrasting with the target compound’s methyl group, which improves lipophilicity.
  • Sulfonamide vs.

Physicochemical Properties

Property Target Compound 4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl) Derivative 4-(4-Bromopyrazol-1-yl) Derivative
Molecular Weight (g/mol) ~335 (estimated) 374.8 411.5 (predicted)
Melting Point Not reported Not reported 77–81 °C
Solubility DCM, MeOH DCM, THF Methanol-soluble
Stability Stable at RT Hydrolytically stable Light-sensitive

Notes:

  • The bromopyrazole derivative () exhibits higher molecular weight and crystallinity (melting point 77–81°C) due to bromine’s polarizability.
  • All compounds show moderate solubility in polar aprotic solvents, critical for HPLC purification.

Biological Activity

4-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, a compound with significant potential in pharmacology, has garnered attention for its biological activity, particularly as an N-methyl-D-aspartate (NMDA) receptor antagonist. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₆N₄O₂
  • Molecular Weight : 306.4 g/mol
  • CAS Number : 1261234-15-4

The primary mechanism of action for this compound is its role as a selective antagonist of the NMDA receptor, specifically targeting the NR2B subunit. NMDA receptors are critical for synaptic plasticity and memory function and are implicated in various neurodegenerative diseases. By inhibiting these receptors, the compound may help modulate excitatory neurotransmission, providing therapeutic benefits in conditions such as Alzheimer's disease and other cognitive disorders.

Antagonistic Properties

Research indicates that this compound displays potent antagonistic effects on NMDA receptors. A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits NR2B-mediated responses in vitro, suggesting its potential for neuroprotective applications .

Antimicrobial Activity

In addition to its neuropharmacological properties, preliminary studies have shown that derivatives of this compound exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight the compound's versatility and potential as a scaffold for developing new antimicrobial agents .

Case Studies and Research Findings

StudyFindings
Liverton et al. (2007)Identified the compound as an orally bioavailable NR2B selective NMDA receptor antagonist with significant brain penetration capabilities .
Antimicrobial StudiesDemonstrated effectiveness against drug-resistant strains of bacteria at low concentrations comparable to last-resort antibiotics like vancomycin .
In Silico StudiesSuggested potential binding interactions with NMDA receptor sites, supporting further optimization for therapeutic use .

Q & A

Q. What are the critical steps and experimental considerations for synthesizing this compound?

The synthesis involves multi-step reactions, including the formation of the piperidine ring, introduction of the pyrimidine moiety, and protection of the carboxylic acid via tert-butyl esterification. Key parameters include:

  • Temperature control : Exothermic reactions during pyrimidine coupling require gradual addition of reagents (e.g., 60–80°C for optimal yield) .
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradient) is critical to isolate the product from byproducts .

Q. How should this compound be stored to ensure stability?

  • Storage conditions : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the tert-butyl ester or oxidation of the pyrimidine ring .
  • Incompatible materials : Avoid strong oxidizing agents (e.g., peroxides) that may degrade the piperidine ring .

Q. What functional groups dictate its reactivity?

  • tert-Butyl ester : Protects the carboxylic acid during synthesis but can be cleaved under acidic conditions (e.g., TFA/DCM) .
  • Pyrimidine amino-methyl group : Participates in hydrogen bonding with biological targets, influencing binding affinity .
  • Piperidine ring : Modulates solubility and steric effects in nucleophilic reactions .

Advanced Research Questions

Q. How can analytical techniques resolve spectral data contradictions (e.g., NMR or MS)?

  • GC-MS/EI ionization : Confirm molecular weight (e.g., m/z 307.39 for C16H25N3O3) and detect fragmentation patterns .
  • HPLC-TOF : Validate purity (>98%) and identify impurities via exact mass measurements (Δppm <2) .
  • FTIR-ATR : Resolve ambiguities in functional group identification (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Q. What strategies optimize yield in multi-step synthesis?

  • Parallel optimization : Screen solvents (DMF vs. THF), catalysts (e.g., Pd/C for coupling), and reaction times using DoE (Design of Experiments) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent variation : Compare analogues with modified pyrimidine (e.g., chloro vs. methyl groups) or piperidine (e.g., N-alkylation) .
  • Biological assays : Test inhibitory activity against kinases (e.g., IC50 measurements) to correlate substituents with potency .
  • Computational modeling : Use docking simulations (e.g., AutoDock) to predict binding modes with target enzymes .

Q. What experimental approaches address contradictions in reported biological activity?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to control variables .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .

Q. How to evaluate its potential as an enzyme inhibitor?

  • Kinetic studies : Measure Ki values via Lineweaver-Burk plots to assess competitive/non-competitive inhibition .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., CDK2) to visualize binding interactions .

Methodological Considerations

Q. What are common pitfalls in interpreting NMR data for this compound?

  • Diastereotopic protons : The piperidine ring’s chair conformation splits methylene protons into complex multiplet patterns (δ 1.4–2.8 ppm) .
  • Solvent suppression : Use DMSO-d6 to resolve exchangeable NH protons in the pyrimidine ring (δ 8.0–8.5 ppm) .

Q. How to troubleshoot low yields in tert-butyl ester deprotection?

  • Acid selection : Replace HCl with TFA for milder cleavage, minimizing side reactions .
  • Quenching : Neutralize post-deprotection mixtures with NaHCO3 to prevent carboxylic acid degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.